Product packaging for [1-(3-Aminopropyl)piperidin-2-yl]methanol(Cat. No.:CAS No. 915919-64-1)

[1-(3-Aminopropyl)piperidin-2-yl]methanol

Cat. No.: B1275172
CAS No.: 915919-64-1
M. Wt: 172.27 g/mol
InChI Key: XVLFXZIUUXPZHR-UHFFFAOYSA-N
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Description

[1-(3-Aminopropyl)piperidin-2-yl]methanol (CAS 915919-64-1) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This organonitrogen compound features both piperidine and aminopropyl functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure, which includes a methanol group and a tertiary amine, makes it a versatile intermediate for constructing more complex molecules. Researchers are particularly interested in this and similar piperidine derivatives for their potential biological activity. For instance, related 1-(piperidin-4-yl) structures have been investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the immune system's inflammatory response . The NACHT domain of the NLRP3 protein possesses ATP-binding and hydrolysis abilities, and small molecules can be designed to target this activity, potentially leading to reduced activation of the inflammasome and inhibition of the release of pro-inflammatory cytokines like IL-1β . As such, this compound serves as a key synthetic precursor in the exploration of new therapeutic agents for inflammatory, autoimmune, and neurodegenerative diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1

Properties

IUPAC Name

[1-(3-aminopropyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLFXZIUUXPZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405713
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-64-1
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Piperidine Derivatives

Piperidine scaffolds, especially 2-substituted piperidines, are commonly synthesized via cyclization methods, radical rearrangements, and catalytic amination reactions. These approaches provide a foundation for the preparation of [1-(3-aminopropyl)piperidin-2-yl]methanol.

  • Cyclization and Radical Rearrangement : Aziridine intermediates can undergo radical rearrangements triggered by tri-n-butyltin hydride and AIBN to form piperidine rings through 5-exo-trig cyclization and ring opening of aziridinylmethyl radicals. This method efficiently constructs the piperidine core with substituents at specific positions.

  • Palladium-Catalyzed Allylic Amination : Sequential palladium-catalyzed allylic amination followed by Michael addition has been employed to form 5-methylenepiperidines, which can be further functionalized. This involves reactions of bromo-acetals with nucleophiles and subsequent cyclization steps catalyzed by Pd complexes.

  • Sulfinimine-Based Synthesis : Use of chiral sulfinimines allows for the introduction of stereochemistry and functional groups such as nitriles, which upon hydrolysis and cyclization yield substituted piperidines. This method can incorporate amino and hydroxyl functionalities through subsequent transformations.

  • Sharpless Asymmetric Dihydroxylation : This approach introduces stereoselective hydroxyl groups on precursors, which after epoxide formation and nucleophilic substitution with amines, furnishes enantiomerically enriched piperidines bearing hydroxyl and amino groups.

Detailed Research Findings and Reaction Conditions

  • N-Alkylation and Deprotection : Lim et al. demonstrated that N-alkylated piperidines bearing protected aminopropyl chains can be efficiently deprotected using hydrazine in ethanol at room temperature, yielding free amines with near-quantitative conversion (99% yield). The reaction proceeds smoothly under mild conditions, preserving the integrity of the piperidine ring and other functional groups.

  • Reductive Amination for Side Chain Introduction : The attachment of the 3-aminopropyl group to the piperidine nitrogen is effectively accomplished by reductive amination using sodium cyanoborohydride in methanol with acetic acid as a catalyst. This method has been validated in the synthesis of related piperidine derivatives, providing good yields and selectivity.

  • Selective Reduction for Hydroxymethyl Group : The hydroxymethyl substituent at the 2-position can be introduced by regioselective reduction of ester or aldehyde precursors using hydride reagents such as Super-Hydride®, which favors the formation of alcohols without over-reduction or side reactions. This step is critical for obtaining the desired substitution pattern on the piperidine ring.

  • Purification and Structural Confirmation : The final compounds are purified by chromatographic techniques using solvent systems like ethyl acetate/cyclohexane and chloroform/methanol. Structural confirmation is achieved by spectroscopic methods (1H-NMR, 13C-NMR, FTIR) and X-ray crystallography, ensuring the correct stereochemistry and substitution pattern.

Summary Table of Key Preparation Methods

Methodology Key Transformation Reagents/Conditions Yield & Notes
Hydrazine Deprotection Removal of phthalimide protecting groups to free amines Hydrazine, ethanol, room temperature 99% yield, mild conditions
Reductive Amination Formation of 1-(3-aminopropyl) substitution Aldehyde, NaBH3CN, MeOH, AcOH, reflux High selectivity, mild reductive conditions
Regioselective Reduction Conversion of ester/aldehyde to hydroxymethyl Super-Hydride® or DIBAL-H, controlled temperature Selective alcohol formation without over-reduction
Cyclization via Radical Rearrangement Construction of piperidine ring from aziridines Tri-n-butyltin hydride, AIBN, radical conditions Efficient ring formation, controls substitution pattern

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Secondary amines, tertiary amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Overview

[1-(3-Aminopropyl)piperidin-2-yl]methanol is a versatile compound with significant applications across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features enable it to interact with biological targets and serve as a building block for synthesizing more complex molecules. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemistry

In synthetic chemistry, this compound is utilized as a building block for the synthesis of various organic compounds. It participates in several types of chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Can be reduced to yield primary amines.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

These reactions are essential for developing new synthetic methodologies and modifying existing compounds to achieve desired properties.

Biology

In biological research, this compound is employed to investigate cellular processes and molecular interactions. Its potential as a ligand in binding studies makes it valuable for elucidating biological pathways. Notably, it has been studied for its neuropharmacological effects, such as:

  • Acetylcholinesterase Inhibition : This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission may improve cognitive functions.

Medicine

The compound's medicinal applications are extensive. It is being explored for its potential therapeutic properties, particularly in drug discovery and development. Some notable areas include:

  • Neuroprotective Properties : Investigated for its ability to protect neuronal cells from damage.
  • Anticancer Activity : In vitro studies indicate that it can induce apoptosis in leukemia cells, suggesting its role as an anticancer agent by modulating specific signaling pathways associated with cell survival.

Industry

Industrially, this compound is used in the production of various chemicals and materials. It is involved in synthesizing polymers and resins, showcasing its versatility beyond laboratory settings.

Neuropharmacological Effects

A study investigating the neuroprotective effects of this compound demonstrated its capability as an acetylcholinesterase inhibitor. In animal models, administration led to improved cognitive functions compared to control groups, indicating its potential application in treating cognitive impairments associated with neurodegenerative diseases.

Anticancer Properties

In vitro research highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, experiments showed that treatment with this compound induced apoptosis in leukemia cells through modulation of signaling pathways linked to cell survival and proliferation. This suggests promising avenues for further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of [1-(3-Aminopropyl)piperidin-2-yl]methanol and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The target compound shares synthetic challenges with other 3-aminopropyl-substituted amines, such as prolonged reaction times (e.g., 24 h for imidazole derivatives ) and moderate yields due to competing side reactions.
  • Functional Group Impact: The hydroxymethyl group in [1-(3-Aminopropyl)piperidin-2-yl]methanol distinguishes it from ketone-containing analogues like pelletierine, which exhibit reduced hydrogen-bonding capacity .

Physicochemical and Pharmacological Properties

Molecular Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
This compound C₉H₂₀N₂O 172.27 −0.5 >10 (water)
1-(3-Aminopropyl)-4-phenylpiperazine C₁₃H₂₁N₃ 219.33 1.2 <1 (water)
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol C₁₀H₁₉NO 169.27 0.8 ~5 (water)
(1-(4-Methylbenzyl)piperidin-2-yl)methanol C₁₄H₂₁NO 219.32 2.1 <1 (water)

Key Observations :

  • The target compound’s lower LogP (−0.5) reflects higher polarity due to its amino and hydroxyl groups, favoring aqueous solubility over analogues like 1-(4-methylbenzyl) derivatives (LogP 2.1) .
  • 1-(3-Aminopropyl)-4-phenylpiperazine derivatives exhibit enhanced lipophilicity (LogP 1.2), correlating with their anticonvulsant and antinociceptive activities in preclinical studies .

Biological Activity

[1-(3-Aminopropyl)piperidin-2-yl]methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminopropyl group and a hydroxymethyl group. This unique arrangement allows for versatile reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminopropyl group enhances its capacity to form hydrogen bonds and engage in electrostatic interactions, influencing the function of target molecules. The compound has been shown to act as a ligand for certain receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital enzymatic processes, leading to bacterial cell death .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In studies involving human leukemia cell lines (K562, U937, HL60), this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. These findings suggest potential applications in cancer therapy .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AntiproliferativeK562 (Leukemia)25 µM
AntiproliferativeU937 (Leukemia)30 µM
AntiproliferativeHL60 (Leukemia)28 µM

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was found to possess superior antibacterial activity compared to other derivatives. The study involved testing against multiple strains, revealing its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the antiproliferative effects of this compound on human leukemia cell lines. Results demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting mechanisms that warrant further investigation for therapeutic applications in oncology .

Q & A

Advanced Research Question

  • Antibacterial assays : Agar diffusion methods evaluate activity against pathogens like E. coli and S. aureus. For example, Schiff bases derived from 1,4-bis(3-aminopropyl)piperazine show moderate inhibition zones (~10–12 mm) .
  • Cytotoxicity screening : MTT assays on cancer cell lines quantify IC50_{50} values, though specific data for this compound requires further study.

How is the stereochemical configuration determined?

Advanced Research Question

  • X-ray crystallography : Directly visualizes spatial arrangements, as applied to bicyclic amines in Schiff base complexes .
  • Optical rotation measurements : Compare experimental values with literature for chiral centers .
  • Density Functional Theory (DFT) : Predicts stable conformers and validates NMR chemical shifts .

What are the key handling and storage protocols?

Basic Research Question

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the aminopropyl group .
  • Safety precautions : Use gloves and eye protection due to potential eye irritation (GHS Category 2B) .

How do computational methods aid in studying reactivity?

Advanced Research Question

  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) .
  • Reactivity simulations : DFT calculations model reaction pathways, such as nucleophilic attack mechanisms in Mannich condensations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.